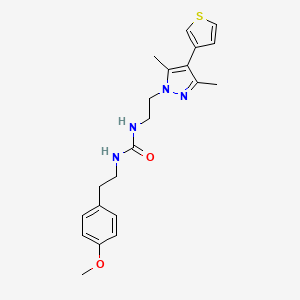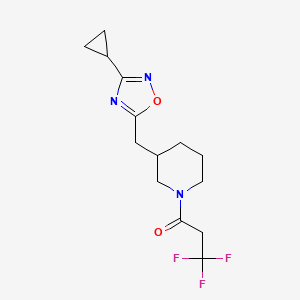
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one is a useful research compound. Its molecular formula is C14H18F3N3O2 and its molecular weight is 317.312. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of derivatives related to the compound , focusing on their potential antimicrobial activities. For instance, studies on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have shown strong antimicrobial properties, indicating the utility of these compounds in developing new antimicrobial agents. These findings emphasize the role of such compounds in addressing microbial resistance through novel drug design and synthesis strategies (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Potential
Further research has expanded into the anticancer potential of related compounds, highlighting their role as apoptosis inducers and potential anticancer agents. A notable study identified a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This compound's mechanism involves cell cycle arrest and induction of apoptosis, providing a foundation for the development of targeted cancer therapies (Zhang et al., 2005).
Novel Bioactive Heterocycles
The synthesis and crystal structure analysis of bioactive heterocycles, such as the one closely related to our compound of interest, underscore the importance of structural characterization in drug development. These studies provide crucial insights into the molecular configuration and potential interactions of these compounds, facilitating their application in medicinal chemistry and biological studies (Thimmegowda et al., 2009).
Antifungal Agents
Moreover, compounds incorporating elements like the piperidin-4-yl and 1,2,4-oxadiazoles have been synthesized and evaluated as antifungal agents. These studies have led to the development of novel series with significant antifungal activity, highlighting the potential of such compounds in combating fungal infections and diseases (Sangshetti & Shinde, 2011).
properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)7-12(21)20-5-1-2-9(8-20)6-11-18-13(19-22-11)10-3-4-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQVILHZXKLZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

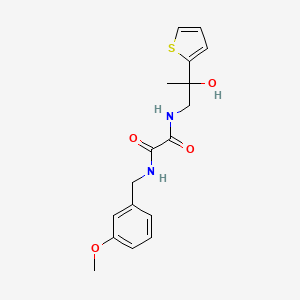
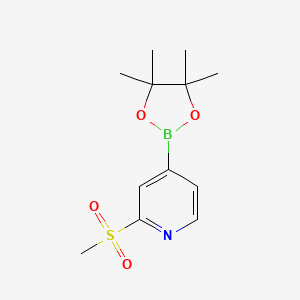
![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)
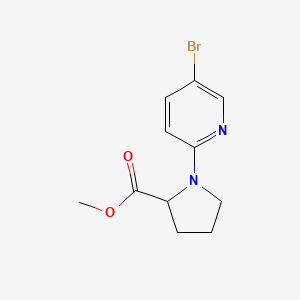
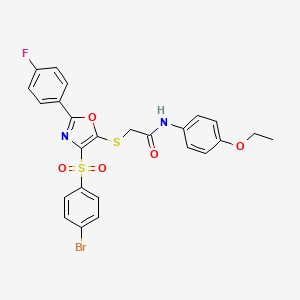


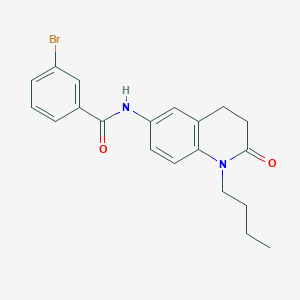


![N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2990436.png)
![3-Fluoro-8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2990439.png)
![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)
